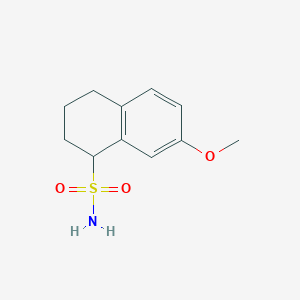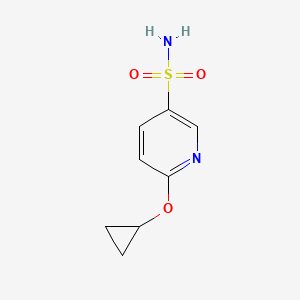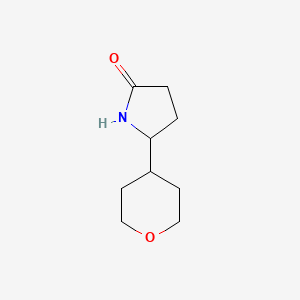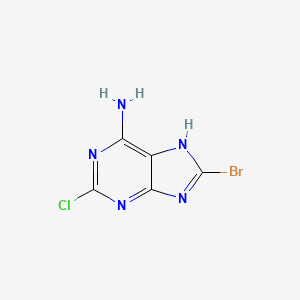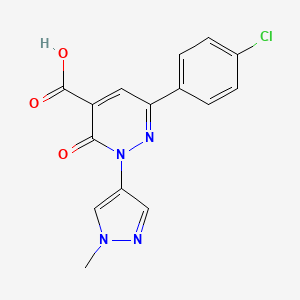
6-(4-Chlorophenyl)-2-(1-methyl-1H-pyrazol-4-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Chlorophenyl)-2-(1-methyl-1H-pyrazol-4-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a synthetic organic compound that belongs to the class of pyridazine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-2-(1-methyl-1H-pyrazol-4-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzaldehyde, 1-methyl-1H-pyrazole, and other reagents. The key steps may involve:
Condensation Reactions: Combining 4-chlorobenzaldehyde with 1-methyl-1H-pyrazole under acidic or basic conditions to form intermediate compounds.
Cyclization: Formation of the pyridazine ring through cyclization reactions, often involving heating and the use of catalysts.
Oxidation and Reduction: Adjusting the oxidation state of the intermediates to achieve the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing ketones to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
The compound is studied for its potential as a building block in organic synthesis, allowing chemists to create more complex molecules with desired properties.
Biology
In biological research, the compound may be investigated for its interactions with enzymes and proteins, providing insights into its potential as a biochemical tool.
Medicine
The compound’s structure suggests potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Researchers may explore its efficacy and safety in preclinical and clinical studies.
Industry
In the industrial sector, the compound may be used in the development of new materials, agrochemicals, or as a precursor for other valuable chemicals.
作用機序
The mechanism of action of 6-(4-Chlorophenyl)-2-(1-methyl-1H-pyrazol-4-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 6-(4-Chlorophenyl)-2-(1H-pyrazol-4-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
- 6-(4-Chlorophenyl)-2-(1-methyl-1H-pyrazol-3-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
Uniqueness
The unique combination of the 4-chlorophenyl and 1-methyl-1H-pyrazol-4-yl groups in the compound’s structure may confer specific biological activities or chemical reactivity that distinguishes it from similar compounds
特性
分子式 |
C15H11ClN4O3 |
|---|---|
分子量 |
330.72 g/mol |
IUPAC名 |
6-(4-chlorophenyl)-2-(1-methylpyrazol-4-yl)-3-oxopyridazine-4-carboxylic acid |
InChI |
InChI=1S/C15H11ClN4O3/c1-19-8-11(7-17-19)20-14(21)12(15(22)23)6-13(18-20)9-2-4-10(16)5-3-9/h2-8H,1H3,(H,22,23) |
InChIキー |
IFDQSYOQASRVKI-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)N2C(=O)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


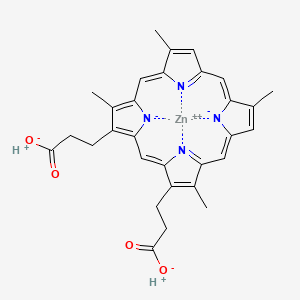

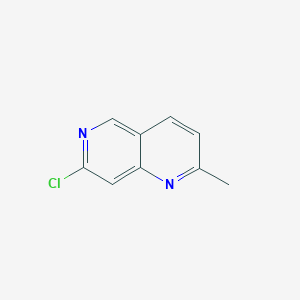
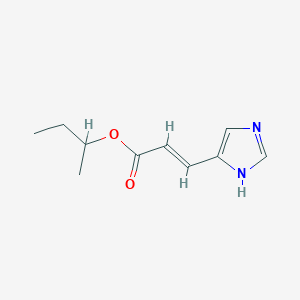
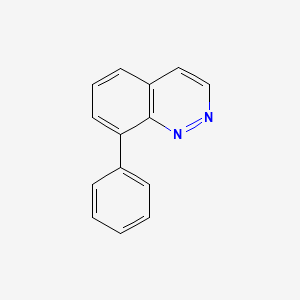
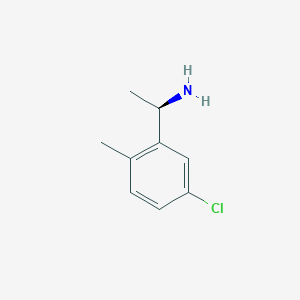
![2-(Pyridin-2-ylmethyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12973965.png)
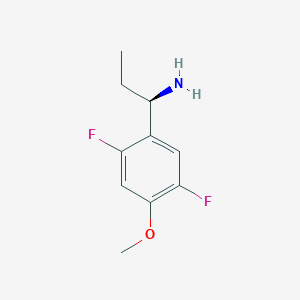
![(2-Aminobenzo[d]thiazol-4-yl)boronic acid](/img/structure/B12973975.png)
![Thieno[3,2-c]pyridazine](/img/structure/B12973980.png)
